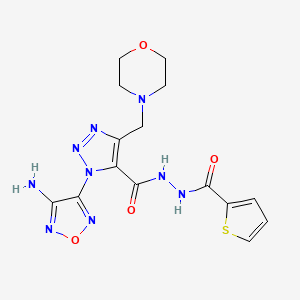![molecular formula C19H21BrN2O4 B11099384 N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a brominated phenyl ring, hydroxyl groups, and a hydrazide moiety, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated phenyl derivative This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic processes, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated phenyl ring and hydroxyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide moiety can form covalent bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Unique due to its specific combination of functional groups.
Other Hydrazides: Compounds with similar hydrazide moieties but different substituents on the phenyl ring.
Brominated Phenyl Derivatives: Compounds with bromine atoms on the phenyl ring but lacking the hydrazide linkage.
Uniqueness
N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of brominated phenyl, hydroxyl groups, and hydrazide moiety, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H21BrN2O4 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,4-dihydroxy-3,6-dimethylphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-10-6-5-7-11(2)19(10)26-9-15(23)22-21-8-14-12(3)16(20)18(25)13(4)17(14)24/h5-8,24-25H,9H2,1-4H3,(H,22,23)/b21-8+ |
InChI Key |
OCWSOXMWRKQIAY-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=C(C(=C2O)C)O)Br)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=C(C(=C2O)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11099305.png)
![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11099310.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)
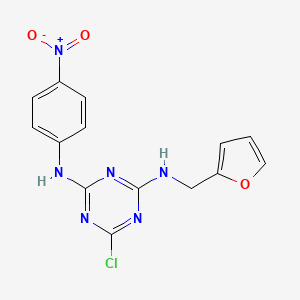
![4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)
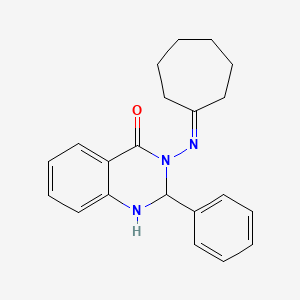
![Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11099343.png)
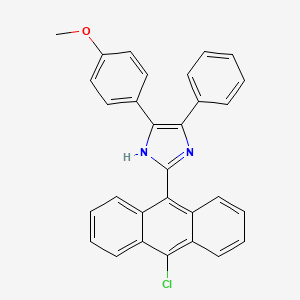
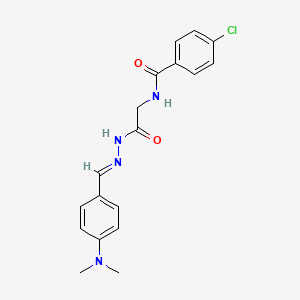
![4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine](/img/structure/B11099382.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)
